![molecular formula C11H8N4O B15211295 3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 15846-07-8](/img/structure/B15211295.png)
3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its ability to inhibit certain enzymes and induce apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine typically involves a scaffold hybridization technique. This method incorporates the pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffolds . The synthetic route generally includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions.
Formation of the Pyrimidine Ring: This step involves the reaction of the isoxazole intermediate with suitable reagents to form the pyrimidine ring.
Final Assembly: The final step involves the coupling of the phenyl group to the isoxazolo[5,4-d]pyrimidine scaffold.
Analyse Des Réactions Chimiques
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its ability to inhibit certain enzymes and proteins, making it a potential candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes and proteins. One of the key mechanisms is the induction of apoptosis in cancer cells. This is achieved through the elevation of intracellular reactive oxygen species (ROS), which leads to the alteration of mitochondrial membrane potential and subsequent induction of apoptosis . The compound targets various molecular pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, particularly in inhibiting enzymes like CDK2. 3-Phenylisoxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific scaffold hybridization technique and its potent activity against a broad range of cancer cell lines.
Propriétés
Numéro CAS |
15846-07-8 |
|---|---|
Formule moléculaire |
C11H8N4O |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
3-phenyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8N4O/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H2,12,13,14) |
Clé InChI |
KUXWROWPSINKNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC3=NC=NC(=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
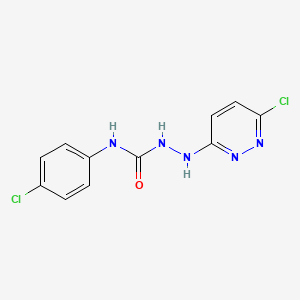
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)

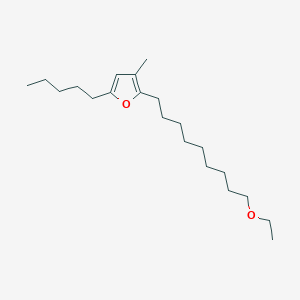
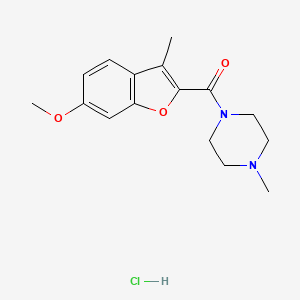
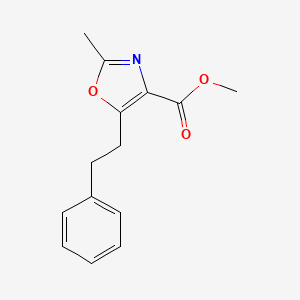

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
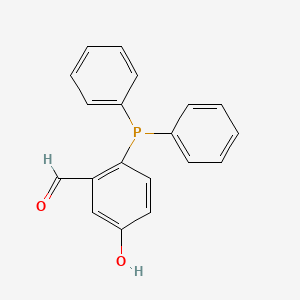
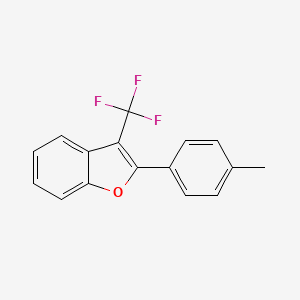
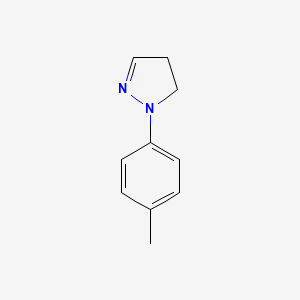
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
